molecular formula C17H23N3O3 B2807958 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 891089-93-3

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Katalognummer: B2807958
CAS-Nummer: 891089-93-3
Molekulargewicht: 317.389
InChI-Schlüssel: XQCWSUZILPSJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound featuring a urea linker connecting a 5-oxo-1-(p-tolyl)pyrrolidine moiety and a tetrahydrofuran-2-yl)methyl group. This specific molecular architecture suggests its potential application in medicinal chemistry research, particularly as a scaffold for developing biologically active molecules. The 5-oxo-1-(p-tolyl)pyrrolidine core is a recognized structural motif in chemical research, as seen in related compounds such as N-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-carboxamide and other urea-linked derivatives . Urea-based compounds are extensively investigated for their ability to act as kinase inhibitors, which are pivotal in signal transduction pathways related to cell proliferation and survival . Furthermore, structurally complex molecules incorporating heterocyclic groups like tetrahydrofuran are often explored for their diverse pharmacological potential, including antiviral, anti-inflammatory, and anticancer activities, as demonstrated by various studies on indole and other heterocyclic derivatives . Researchers may find this compound valuable for probing structure-activity relationships (SAR), synthesizing novel targeted inhibitors, or as an intermediate in the development of new therapeutic agents. This product is strictly intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)19-17(22)18-10-15-3-2-8-23-15/h4-7,13,15H,2-3,8-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCWSUZILPSJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be synthesized through an intramolecular cyclization reaction involving a diol and an acid catalyst.

    Urea Linkage Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antibacterial Activity :
    • Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea have been tested against various Gram-positive and Gram-negative bacteria, showing efficacy in inhibiting bacterial growth .
    • A study highlighted that certain structural modifications enhance the antibacterial potency against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli .
  • Anticancer Potential :
    • Compounds with a similar structural framework have been explored for their anticancer properties. Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .
  • Neurological Applications :
    • The potential neuroprotective effects of pyrrolidine derivatives are under investigation. Some studies suggest that these compounds may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Agricultural Applications

  • Pesticidal Activity :
    • The compound's unique structure may confer insecticidal properties, making it a candidate for developing new agrochemicals. Research into similar compounds has shown effectiveness against common agricultural pests, suggesting that this compound could be effective in pest management strategies .

Material Science Applications

  • Polymer Synthesis :
    • The reactivity of the urea functional group allows for incorporation into polymer matrices, potentially leading to the development of new materials with enhanced properties such as biodegradability or improved mechanical strength .
  • Nanomaterials :
    • Research is ongoing into using such compounds as building blocks for nanomaterials, which could have applications in electronics or drug delivery systems due to their biocompatibility and functional versatility .

Case Studies

Application AreaStudy ReferenceFindings
Antibacterial Activity Significant inhibition of MRSA and E. coli growth at low concentrations.
Anticancer Potential Induction of apoptosis in various cancer cell lines observed.
Neurological Effects Modulation of neurotransmitter release noted in preliminary studies.
Pesticidal Activity Effective against common agricultural pests; further testing required.
Polymer Synthesis Potential for improving material properties through polymerization.

Wirkmechanismus

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Urea-Based Kinase Inhibitors

Urea derivatives are widely explored for kinase inhibition. Below is a comparison with two structurally related compounds:

Parameter 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea 1-(5-Oxo-2,3,5,9b-tetrahydro-1H-pyrrolo[2,1-a]isoindol-9-yl)-3-(5-pyrrolidin-2-yl-1H-pyrazol-3-yl)-urea ABT-737 (Non-urea control)
Core Structure Pyrrolidinone with p-tolyl and THF-methyl Pyrrolo[2,1-a]isoindolone with pyrazolyl-pyrrolidine Benzothiazole with sulfonamide
Molecular Weight (g/mol) ~375 (estimated) 434.5 (reported) 813.4
Key Substituents - p-Tolyl (hydrophobic)
- THF-methyl (polar)
- Benzo-fused pyrrolizine
- Pyrazolyl-pyrrolidine (hydrogen-bond donor)
- Bcl-2 targeting groups
Hypothesized Targets Cyclin-dependent kinases (CDKs) Cyclin-A2, Cyclin-B1, Cyclin-D1 Bcl-2 family proteins

Key Observations :

  • The p-tolyl group’s hydrophobicity contrasts with the pyrazolyl-pyrrolidine in the reference compound, which offers hydrogen-bonding capability for kinase active-site interactions.
Pharmacological and Physicochemical Properties
Property Query Compound Reference Compound ()
Solubility (LogP) Estimated ~2.1 (moderate lipophilicity) LogP ~1.8 (higher polarity due to pyrazolyl)
Target Affinity (Hypothetical) Potential CDK inhibition (unverified) Confirmed binding to Cyclin-A2/CDK2
Bioavailability Likely moderate (THF improves stability) Limited data; pyrazolyl may enhance absorption

Key Differences :

  • The query compound’s THF-methyl group may confer better stability than the pyrrolidine-based analogue, but its lack of a pyrazolyl group could reduce target engagement specificity.
  • Both compounds share urea linkages, but substituent variations significantly alter their physicochemical and binding profiles.

Biologische Aktivität

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various biological effects, including its role as an inhibitor in specific enzymatic pathways and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₂O₃
  • Molecular Weight : 249.27 g/mol

The structure includes a pyrrolidine ring, a urea functional group, and a tetrahydrofuran moiety, contributing to its biological activity.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's disease. The inhibition of nSMase2 by this compound has been shown to reduce the production of neurotoxic sphingolipids, suggesting a protective effect against neuronal cell death.

Case Study : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), administration of the compound demonstrated significant pharmacokinetic properties with effective brain exposure after intraperitoneal dosing. The plasma concentration reached a maximum of 7.70 ± 0.75 nmol/mL within 0.25 hours post-dose, indicating rapid absorption and distribution in the central nervous system .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In vitro tests using agar disc-diffusion methods revealed that derivatives of similar structures exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Research Findings : A study reported that related compounds showed varying degrees of inhibition against E. coli at concentrations as low as 1 mM, suggesting that modifications in the molecular structure could enhance antibacterial efficacy .

Data Summary

Activity Type Target/Pathway Effect/Outcome Reference
Enzyme InhibitionnSMase2Reduced neurotoxic sphingolipid production
Antibacterial ActivityE. coli, S. aureusInhibition at low concentrations

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in disease pathways. The structural components allow for binding interactions that inhibit enzymatic functions or disrupt cellular processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound achieves substantial brain penetration, which is crucial for treating central nervous system disorders. The observed pharmacokinetic profile suggests favorable absorption and distribution characteristics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-5-one core via cyclization of γ-keto acids or esters. The tetrahydrofuran (THF) methyl group is introduced via nucleophilic substitution or reductive amination. Key steps include:
  • Pyrrolidinone formation : Cyclization under acidic conditions (e.g., HCl/EtOH, 60°C) .
  • Urea linkage : Reaction of an isocyanate intermediate with the THF-methylamine derivative, using dry THF as a solvent and triethylamine as a base .
  • Optimization : Yield improvements (50–70%) are achieved by controlling temperature (0–25°C), solvent polarity, and catalyst selection (e.g., DMAP for acylation) .

Q. How can researchers structurally characterize this compound and validate its purity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm the urea NH protons (δ 5.8–6.2 ppm) and THF methylene groups (δ 3.4–3.8 ppm). Overlapping signals in the pyrrolidinone region (δ 2.5–3.0 ppm) may require 2D techniques (HSQC, COSY) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₃N₃O₃: 330.18 g/mol) .
  • HPLC : Purity >95% using a C18 column (ACN/H₂O gradient, 0.1% TFA) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., TrkA) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare to controls like doxorubicin .
  • Solubility : Use shake-flask method (PBS, pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock the compound into active sites of homologous proteins (e.g., TrkA PDB: 4AOJ). Focus on hydrogen bonds between the urea moiety and kinase hinge region .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free energy calculations (MM-PBSA) : Estimate binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Dose-response validation : Replicate assays with stricter controls (e.g., ATP levels in kinase assays).
  • Off-target profiling : Use panels like Eurofins Cerep’s SafetyScreen44 to identify non-specific interactions .
  • Structural analogs : Compare activity trends. For example, THF-methyl analogs may show improved solubility over pyridinyl derivatives, altering cell permeability .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • Methodological Answer :
  • Prodrug design : Mask polar groups (e.g., urea) with acetyl or PEGylated moieties to enhance absorption .
  • CYP450 stability : Incubate with liver microsomes (human/rat). Half-life extension via deuteration of labile C-H bonds .
  • LogP optimization : Introduce electron-withdrawing groups (e.g., -F) on the p-tolyl ring to balance lipophilicity (target LogP 2–3) .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

  • Methodological Answer :
  • Crystal growth : Use vapor diffusion (e.g., 20% PEG 4000 in 0.1 M HEPES pH 7.5). Low symmetry (monoclinic P2₁) is common for urea derivatives .
  • Data collection : High-resolution (<1.2 Å) data at synchrotron facilities (e.g., APS) improve electron density maps. SHELXL refinement resolves disordered THF moieties .
  • Validation : Check R-factors (<0.15) and Ramachandran outliers (<0.5%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.